![molecular formula C17H21N7OS B7053437 [4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone](/img/structure/B7053437.png)
[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.
Attachment of Piperazine: The piperazine moiety is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Formation of the Thiazole Ring: The thiazole ring is synthesized separately and then coupled with the pyrazolopyrimidine-piperazine intermediate through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolopyrimidine ring, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution reactions on the piperazine ring can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, [4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone has shown potential as an enzyme inhibitor. It is particularly studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit CDKs makes it a promising candidate for the development of new cancer therapies .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular structures.
Mechanism of Action
The mechanism of action of [4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolopyrimidine core and have similar biological activities.
Thiazole Derivatives: Compounds with thiazole rings often exhibit antimicrobial and anticancer properties.
Uniqueness
What sets [4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone apart is its combined structure, which integrates the pyrazolopyrimidine, piperazine, and thiazole moieties. This unique combination enhances its binding affinity and specificity for CDKs, making it a more potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7OS/c1-10-14(11(2)26-21-10)17(25)24-7-5-23(6-8-24)16-13-9-18-22(4)15(13)19-12(3)20-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEBKVNRVXLOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)C(=O)N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
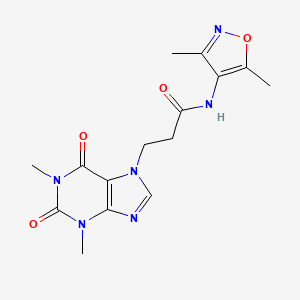
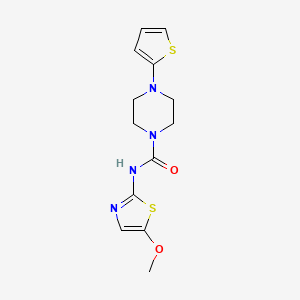
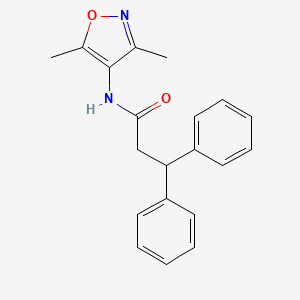
![[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B7053371.png)
![3-ethyl-5-[4-(1H-pyrazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7053384.png)
![4-[2-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]ethyl]-1,3-thiazole](/img/structure/B7053390.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide](/img/structure/B7053400.png)
![2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile](/img/structure/B7053403.png)
![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]-N-prop-2-enylbenzamide](/img/structure/B7053407.png)
![4-[[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7053411.png)
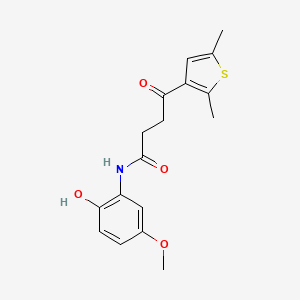
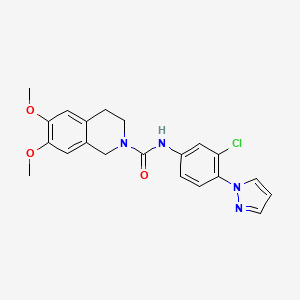
![2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7053444.png)
![5-oxo-1-pentan-2-yl-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7053449.png)
